1-(4-Fluorophenyl)pyrrolidine-3-carboxylic acid

Description

IUPAC Nomenclature and Systematic Identification

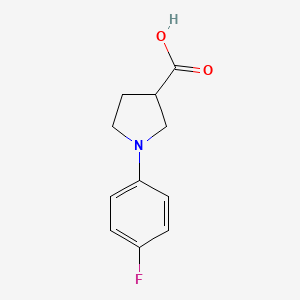

1-(4-Fluorophenyl)pyrrolidine-3-carboxylic acid is systematically identified by its IUPAC name, which reflects its structural hierarchy. The core pyrrolidine ring is substituted at the 1-position with a 4-fluorophenyl group and at the 3-position with a carboxylic acid functional group. The molecular formula is C₁₁H₁₂FNO₂ , with a molecular weight of 209.22 g/mol . Key identifiers include the PubChem CID 51063835, ChemSpider ID 28189614, and CAS number 933731-71-6.

The compound’s SMILES notation C1CN(CC1C(=O)O)C2=CC=C(C=C2)F and InChI InChI=1S/C11H12FNO2/c12-9-1-3-10(4-2-9)13-6-5-8(7-13)11(14)15/h1-4,8H,5-7H2,(H,14,15) provide precise structural encoding for computational analyses.

Molecular Geometry and Conformational Analysis

The pyrrolidine ring adopts a pseudoscalar conformation , with the 4-fluorophenyl substituent positioned in an equatorial orientation relative to the ring. This arrangement minimizes steric hindrance between the bulky aromatic group and the carboxylic acid moiety. The fluorine atom at the para position of the phenyl ring introduces electron-withdrawing effects , which influence the compound’s electronic distribution and reactivity.

Conformational flexibility is constrained by the pyrrolidine ring’s puckering. Computational studies suggest low-energy conformers where the carboxylic acid group is positioned anti to the fluorophenyl substituent, optimizing hydrogen bonding potential.

Crystallographic Data and Solid-State Arrangement

Crystallographic data for related pyrrolidine derivatives (e.g., 1-(3-chloro-4-fluorophenyl)-5-(2-diazoacetyl)-4-phenylpyrrolidin-2-one) reveal monoclinic symmetry (space group P2₁/n ) with unit cell parameters:

| Parameter | Value |

|---|---|

| a (Å) | 10.35 |

| b (Å) | 9.23 |

| c (Å) | 17.16 |

| β (°) | 91.09 |

In the solid state, molecules are stabilized by intermolecular hydrogen bonding between the carboxylic acid oxygen and adjacent pyrrolidine nitrogen atoms. Additionally, C–H···O interactions form a three-dimensional network, enhancing lattice stability.

Electronic Structure and Frontier Molecular Orbital Analysis

The electronic structure of 1-(4-fluorophenyl)pyrrolidine-3-carboxylic acid is dominated by the HOMO-LUMO gap , a critical determinant of reactivity. The HOMO (highest occupied molecular orbital) is localized on the pyrrolidine ring and carboxylic acid group, while the LUMO (lowest unoccupied molecular orbital) resides primarily on the fluorophenyl substituent.

Frontier Effective-for-Reaction Molecular Orbitals (FERMOs) analysis highlights the HOMO−1 orbital as the dominant contributor to nucleophilic interactions, with significant electron density on the pyrrolidine nitrogen and carboxylic oxygen atoms. This orbital’s energy correlates with the compound’s basicity and acid-base behavior, as demonstrated in studies of analogous amines and carboxylic acids.

Thermodynamic Properties and Phase Behavior

Key thermodynamic properties include:

| Property | Value |

|---|---|

| LogP | –1.24 |

| Polar Surface Area (Ų) | 49 |

| Molecular Weight (g/mol) | 209.22 |

The compound exhibits moderate hydrophilicity (LogP < 0) due to the carboxylic acid group, enabling solubility in polar solvents like water and dimethyl sulfoxide. In the solid state, it is stable at ambient temperatures (20–25°C) and does not require refrigeration.

Properties

IUPAC Name |

1-(4-fluorophenyl)pyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FNO2/c12-9-1-3-10(4-2-9)13-6-5-8(7-13)11(14)15/h1-4,8H,5-7H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJGOVCVVOBKAOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C(=O)O)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation Methods of 1-(4-Fluorophenyl)pyrrolidine-3-carboxylic acid

Key Synthetic Routes and Reaction Conditions

Enantioselective Hydrogenation of Pyrrolidine Precursors

A patented process describes an economical and efficient enantioselective hydrogenation method for preparing 1-benzyl-4-halogen-aryl-pyrrolidine-3-carboxylic acids, which can be adapted for 1-(4-fluorophenyl)pyrrolidine-3-carboxylic acid synthesis. The method involves:

- Starting from an appropriate pyrrolidine precursor containing a 4-fluorophenyl substituent.

- Performing catalytic asymmetric hydrogenation under moderate conditions.

- Achieving high yields and excellent enantiomeric excess (>99.9% ee).

- Post-reaction workup includes adjusting pH to alkaline, organic solvent extraction, and product precipitation at the isoelectric point to isolate the pure acid.

This approach is notable for its mild conditions and high stereoselectivity, making it suitable for industrial-scale synthesis.

Condensation and Reduction Route

Another synthetic approach involves:

- Condensation of 4-fluorobenzaldehyde with pyrrolidine to form an imine (Schiff base) intermediate.

- Reduction of the imine intermediate with a mild reducing agent such as sodium borohydride to yield the corresponding amine.

- Subsequent carboxylation of the amine under basic conditions with carbon dioxide to introduce the carboxylic acid functionality at the 3-position of the pyrrolidine ring.

This method is straightforward and allows for the introduction of the fluorophenyl group at the nitrogen atom before carboxylation.

Reaction Conditions and Catalysts

- Catalysts: Chiral transition metal catalysts (e.g., rhodium or ruthenium complexes) are employed for enantioselective hydrogenation to achieve high stereochemical purity.

- Solvents: Common solvents include dioxane, methanol, or ethereal solvents for condensation and hydrogenation steps.

- Temperature: Reactions are typically conducted at room temperature to moderate temperatures (0–40 °C) to maintain selectivity and yield.

- pH Control: Alkaline conditions are used during workup to facilitate extraction and isolation of the carboxylic acid.

Comparative Analysis of Preparation Methods

| Aspect | Enantioselective Hydrogenation Route | Condensation-Reduction-Carboxylation Route |

|---|---|---|

| Starting Materials | Pyrrolidine precursor with 4-fluorophenyl group | 4-Fluorobenzaldehyde and pyrrolidine |

| Key Reaction | Catalytic asymmetric hydrogenation | Schiff base formation, reduction, and carboxylation |

| Catalyst | Chiral transition metal complexes | Sodium borohydride (reducing agent) |

| Stereoselectivity | High (>99.9% ee) | Moderate, may require further resolution |

| Reaction Conditions | Mild, room temperature to moderate temperatures | Mild, room temperature |

| Yield | High (>99%) | Moderate to high |

| Scalability | Industrially feasible | Suitable for laboratory and pilot scale |

| Purification | Precipitation at isoelectric point | Standard extraction and crystallization |

Research Findings and Data Summary

Yield and Purity Data from Patent Example

| Parameter | Value |

|---|---|

| Product yield | >99% |

| Purity | 99.0% |

| Enantiomeric excess (ee) | >99.9% |

| Physical form | White solid |

| Reaction time | ~18 hours (hydrogenation) |

Reaction Scheme Summary

- Formation of imine intermediate: 4-Fluorobenzaldehyde + pyrrolidine → Schiff base

- Reduction: Schiff base + NaBH4 → 1-(4-Fluorophenyl)pyrrolidine

- Carboxylation: Amine + CO2 (basic conditions) → 1-(4-Fluorophenyl)pyrrolidine-3-carboxylic acid

- Enantioselective hydrogenation (alternative): Pyrrolidine precursor → chiral catalyst → 1-(4-Fluorophenyl)pyrrolidine-3-carboxylic acid

Notes on Industrial Production and Scalability

The enantioselective hydrogenation method is favored industrially due to:

- Economical catalyst usage.

- Mild reaction conditions reducing energy consumption.

- High stereochemical purity eliminating the need for further chiral resolution.

- Efficient downstream processing through pH adjustment and solvent extraction.

Continuous flow reactors and automated purification systems can be integrated to enhance throughput and reproducibility.

Chemical Reactions Analysis

1-(4-Fluorophenyl)pyrrolidine-3-carboxylic acid undergoes several types of chemical reactions, including:

Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions depending on the reagents and conditions used.

Common reagents and conditions for these reactions include acidic or basic environments, specific solvents, and controlled temperatures. Major products formed from these reactions vary based on the type of reaction and the specific conditions employed .

Scientific Research Applications

Chemical Properties and Structure

1-(4-Fluorophenyl)pyrrolidine-3-carboxylic acid features a pyrrolidine ring with a carboxylic acid functional group and a para-fluorophenyl substituent. Its molecular formula is with a molecular weight of approximately 223.20 g/mol. The compound has a melting point of 164–165 °C and is classified as an irritant, requiring careful handling in laboratory settings.

Drug Development

This compound has been identified as a lead compound in drug discovery, particularly for neurological disorders and pain management. Its structural similarity to known bioactive molecules enhances its potential as an intermediate in drug synthesis targeting various therapeutic areas.

Antimicrobial Properties

Research indicates that 1-(4-Fluorophenyl)pyrrolidine-3-carboxylic acid exhibits antibacterial and antifungal properties , suggesting its utility in developing new antibiotics and antifungals. Studies have shown that it can inhibit the growth of certain pathogens, making it a candidate for further exploration in antimicrobial therapies.

Antioxidant Activity

The compound demonstrates significant free radical scavenging activity , which may offer protective effects against oxidative stress-related diseases. This property positions it as a potential therapeutic agent for conditions associated with oxidative damage.

Enzyme Inhibition

The ability of 1-(4-Fluorophenyl)pyrrolidine-3-carboxylic acid to inhibit specific enzymes suggests its role in modulating biological pathways for therapeutic purposes. This enzymatic inhibition could be leveraged in treatments involving metabolic or signaling pathways pertinent to various diseases.

Synthetic Routes

Several synthetic methods can be employed to produce 1-(4-Fluorophenyl)pyrrolidine-3-carboxylic acid. Common approaches include:

- Direct condensation reactions involving pyrrolidine derivatives and fluorinated phenyl compounds.

- Multi-step synthesis that may involve the formation of intermediates before reaching the final product.

These methods vary in yield, purity, and complexity, influencing their applicability in industrial settings .

Market Trends and Future Directions

The market for 1-(4-Fluorophenyl)pyrrolidine-3-carboxylic acid is expanding, driven by its applications in pharmaceuticals and biotechnology. Current research trends focus on:

- Investigating novel derivatives for enhanced efficacy.

- Exploring its utility across different therapeutic areas beyond antibiotics.

- Assessing its safety profile through comprehensive preclinical studies.

As research continues, this compound may play a pivotal role in developing new treatments for various health conditions.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a biological response. The fluorophenyl group enhances its binding affinity and selectivity towards these targets, while the pyrrolidine ring contributes to its overall stability and bioavailability . The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Analogs

Structural analogs differ in substituents on the pyrrolidine ring or the aromatic moiety. Key examples include:

Key Findings :

- The 4-fluorophenyl group enhances metabolic stability and binding affinity in enzyme inhibitors compared to non-fluorinated analogs .

Stereochemical Variants

Stereochemistry significantly impacts biological activity. Examples include:

Key Findings :

Salts and Derivatives

Salt formation modifies solubility and bioavailability:

Key Findings :

Heterocyclic Derivatives

Incorporation of heterocycles diversifies pharmacological profiles:

Biological Activity

Overview

1-(4-Fluorophenyl)pyrrolidine-3-carboxylic acid is a compound that has garnered attention due to its potential biological activities. This compound belongs to the class of pyrrolidine derivatives, which are known for their diverse pharmacological properties. The presence of the fluorophenyl group is thought to enhance its interaction with biological targets, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The chemical structure of 1-(4-Fluorophenyl)pyrrolidine-3-carboxylic acid can be represented as follows:

- Chemical Formula : CHFNO

- Molecular Weight : 229.24 g/mol

- CAS Number : 933731-71-6

The biological activity of 1-(4-Fluorophenyl)pyrrolidine-3-carboxylic acid is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The fluorine atom in the para position on the phenyl ring may enhance binding affinity and selectivity, potentially leading to modulation of enzymatic activity or receptor signaling pathways.

Pharmacological Studies

Recent studies have highlighted several key areas of biological activity for this compound:

- Antinociceptive Effects : Research indicates that derivatives of pyrrolidine compounds exhibit significant antinociceptive activity. In a study involving carrageenan-induced hyperalgesia in rats, compounds similar to 1-(4-Fluorophenyl)pyrrolidine-3-carboxylic acid demonstrated a notable increase in pain threshold, suggesting potential use in pain management therapies .

- Antimicrobial Activity : In vitro tests have shown that pyrrolidine derivatives can possess antibacterial properties. Compounds with similar structures have been reported to inhibit the growth of various pathogens, indicating that 1-(4-Fluorophenyl)pyrrolidine-3-carboxylic acid may also exhibit antimicrobial effects .

- Neuropharmacological Potential : The compound's structural similarity to known neuroactive agents suggests potential applications in treating neurological disorders. Some studies have explored its effects on neurotransmitter systems, indicating possible anxiolytic or antidepressant effects .

Case Studies and Research Findings

A variety of studies have been conducted to assess the biological activity of pyrrolidine derivatives, including:

- Study on Antinociceptive Activity : A specific study evaluated the effects of 1-(4-Fluorophenyl)pyrrolidine-3-carboxylic acid in a model of acute pain. Results indicated that administration led to a significant reduction in pain responses compared to control groups, with a maximum possible effect (MPE) observed at specific doses .

- Antimicrobial Testing : Another study assessed the antibacterial efficacy against strains such as Staphylococcus aureus and Escherichia coli. The compound showed promising results with minimum inhibitory concentration (MIC) values indicating effective bacterial growth inhibition .

Comparative Analysis with Related Compounds

To understand the unique properties of 1-(4-Fluorophenyl)pyrrolidine-3-carboxylic acid, it is useful to compare it with structurally related compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 1-(4-Trifluoromethyl)phenylpyrrolidine-3-carboxylic acid | Structure | Antinociceptive |

| 1-(4-Methoxyphenyl)pyrrolidine-3-carboxylic acid | Structure | Antimicrobial |

| 1-(2-Fluorophenyl)pyrrolidine-3-carboxylic acid | Structure | Neuroactive |

Q & A

Q. What are the optimal synthetic routes for 1-(4-Fluorophenyl)pyrrolidine-3-carboxylic acid, and how can enantiomeric purity be ensured?

Methodological Answer: The synthesis typically involves a multi-step process starting with 4-fluoroaniline and itaconic acid under reflux conditions in water to form the pyrrolidine backbone. Cyclization and functionalization steps may require catalysts like Pd or Cu in solvents such as DMF or toluene . To achieve high enantiomeric purity, chiral resolution techniques (e.g., chiral HPLC) or asymmetric catalysis (using chiral ligands like BINAP) are recommended. Post-synthesis purification via recrystallization or column chromatography (using gradients of ethyl acetate/hexane) can yield >95% purity.

Q. Which analytical techniques are most reliable for validating the structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy: H and C NMR should confirm the presence of the fluorophenyl group (δ ~7.1–7.3 ppm for aromatic protons) and the pyrrolidine-carboxylic acid moiety (δ ~3.2–3.5 ppm for α-protons; δ ~170–175 ppm for COOH in C) .

- LCMS/HPLC: Use reverse-phase C18 columns with UV detection (λ = 254 nm) and ESI-MS to verify molecular weight (expected [M+H] ~236.2 g/mol) and purity (>97%) .

- X-ray Diffraction: For absolute stereochemical confirmation, single-crystal X-ray analysis is ideal, as demonstrated for structurally related fluorophenyl-pyrrolidine derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational solubility predictions and experimental data for this compound?

Methodological Answer: Discrepancies often arise from solvent polarity or protonation states. Follow this workflow:

Computational Screening: Use tools like COSMO-RS to predict solubility in DMSO, water, or ethanol.

Experimental Validation: Perform shake-flask assays at 25°C and measure solubility via UV-Vis spectroscopy.

Adjust Protonation States: Account for pH-dependent ionization (pKa ~4.2 for the carboxylic acid group) using buffer systems (e.g., PBS at pH 7.4) .

Cross-Validate: Compare results with Hansen solubility parameters (δD, δP, δH) to identify mismatches .

Q. What strategies are effective for studying the compound’s bioactivity against enzymatic targets (e.g., kinases or proteases)?

Methodological Answer:

- Enzyme Assays: Use fluorescence-based assays (e.g., ADP-Glo™ for kinases) with IC determination. For proteases, employ FRET substrates (e.g., Dabcyl-Edans pairs).

- Docking Studies: Perform molecular docking (AutoDock Vina) using crystal structures (PDB IDs: 2JDO for kinases, 1S1Q for proteases) to predict binding modes. Validate with mutagenesis (e.g., alanine scanning) .

- SAR Analysis: Synthesize derivatives (e.g., methyl ester or amide analogs) to probe critical functional groups. Compare activity data to refine pharmacophore models .

Q. How should researchers address discrepancies in reported reaction yields during scale-up synthesis?

Methodological Answer: Yield variations often stem from heat/mass transfer inefficiencies. Mitigate via:

Reaction Optimization: Use Design of Experiments (DoE) to test variables (temperature, catalyst loading, solvent ratio).

Process Analytical Technology (PAT): Implement inline FTIR or Raman spectroscopy to monitor reaction progression.

Purification Adjustments: Switch from batch to continuous chromatography (e.g., SMB technology) for higher throughput .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.